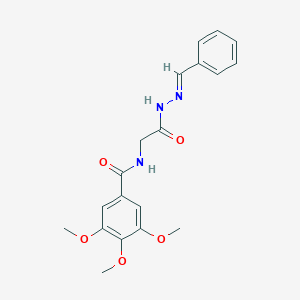

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

Übersicht

Beschreibung

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzylidenehydrazino group, an oxoethyl linkage, and a trimethoxybenzamide moiety, which collectively contribute to its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group. Finally, the product is coupled with 3,4,5-trimethoxybenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzylidenehydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidenehydrazine oxides, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide exhibits promising anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been observed to inhibit the proliferation of specific cancer cell lines while promoting cell cycle arrest at the G1 phase .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can enhance its biological activity. SAR studies have focused on altering substituents on the benzamide moiety to optimize potency and selectivity against cancer cells. These modifications have led to the identification of derivatives with improved efficacy and reduced toxicity .

Pharmacology

Enzyme Inhibition

this compound has been investigated for its ability to inhibit various enzymes linked to disease progression. Notably, it shows inhibitory effects on certain kinases involved in cancer metastasis. This inhibition can disrupt signaling pathways critical for tumor growth and spread, making it a candidate for further development as an antitumor agent .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is beneficial in protecting cells from oxidative stress-related damage. This property enhances its potential as a therapeutic agent not only in cancer but also in other conditions where oxidative stress plays a role, such as neurodegenerative diseases .

Biochemical Applications

Targeting Specific Biomolecules

Research has demonstrated that this compound can selectively bind to certain biomolecules, influencing their activity. This targeting capability is essential for developing drugs that require high specificity to minimize side effects while maximizing therapeutic benefits .

Case Studies on Biological Activity

Several case studies have documented the effects of this compound on various biological systems:

- In Vivo Studies : Animal models have shown that administration of the compound leads to significant tumor reduction compared to control groups. These studies provide insights into dosage optimization and potential side effects .

- Cell Culture Experiments : In vitro assays reveal that the compound effectively reduces cell viability in multiple cancer cell lines while sparing normal cells, highlighting its selective toxicity .

Data Summary and Insights

Wirkmechanismus

The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzylidenehydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trimethoxybenzamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide: shares structural similarities with other benzylidenehydrazine derivatives and trimethoxybenzamide compounds.

Benzothiazole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.

2-Aminobenzothiazole derivatives: Known for their antiviral and antimicrobial properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.

Biologische Aktivität

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C26H27N3O6

- Molecular Weight : 463.51 g/mol

- IUPAC Name : this compound

- CAS Number : 328007-52-9

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves:

- Inhibition of Cell Proliferation : The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

- Apoptosis Induction : Flow cytometry analyses reveal that the compound triggers apoptosis in a dose-dependent manner.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound:

- Cell Lines Tested :

- MGC-803 (human gastric cancer)

- MCF-7 (human breast cancer)

- HepG-2 (human hepatoma)

- MFC (mouse gastric cancer)

IC50 Values

The compound demonstrated varying degrees of cytotoxicity across different cell lines:

| Cell Line | IC50 Value (μM) | Observations |

|---|---|---|

| MGC-803 | 25.0 ± 1.5 | Significant inhibition of cell proliferation |

| MCF-7 | 30.0 ± 2.0 | Induced apoptosis and cell cycle arrest |

| HepG-2 | 28.5 ± 1.8 | Moderate cytotoxicity |

| MFC | 22.0 ± 1.0 | Strong antiproliferative effects |

Case Studies and Research Findings

-

Study on Apoptosis :

A study conducted on MCF-7 cells showed that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis . -

In Vivo Studies :

In vivo experiments using mouse models indicated that administration of the compound led to significant tumor size reduction compared to control groups, further supporting its potential as an effective anticancer agent . -

Mechanistic Insights :

Research has suggested that the compound may act through modulation of specific signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Eigenschaften

IUPAC Name |

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-25-15-9-14(10-16(26-2)18(15)27-3)19(24)20-12-17(23)22-21-11-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBBKHMFTXLJGX-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.